Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate
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Overview
Description
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate is a synthetic organic compound with the molecular formula C19H27NO3S It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step often requires heating and the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The thiomorpholine ring and ester functional group play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate can be compared with similar compounds such as:
Ethyl 6-oxo-6-[4-(morpholinomethyl)phenyl]hexanoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Ethyl 6-oxo-6-[4-(piperidinylmethyl)phenyl]hexanoate: Contains a piperidine ring instead of a thiomorpholine ring.
Ethyl 6-oxo-6-[4-(pyrrolidinylmethyl)phenyl]hexanoate: Features a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
ethyl 6-oxo-6-[4-(thiomorpholin-4-ylmethyl)phenyl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-19(22)6-4-3-5-18(21)17-9-7-16(8-10-17)15-20-11-13-24-14-12-20/h7-10H,2-6,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKFMBRWTNPATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642950 |
Source
|
Record name | Ethyl 6-oxo-6-{4-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-39-6 |
Source
|
Record name | Ethyl 6-oxo-6-{4-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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